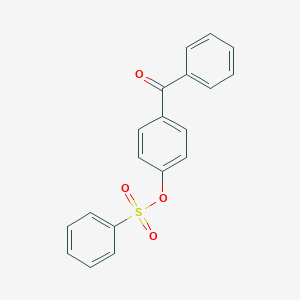![molecular formula C16H19NO2 B290625 N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide, commonly known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a white crystalline powder that is soluble in water and has a molecular formula of C14H14O3. Naproxen was first synthesized in 1956 by the German pharmaceutical company, Hoechst AG.
Mécanisme D'action
Naproxen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX activity, Naproxen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Naproxen has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, Naproxen has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation. In addition, Naproxen has been shown to have cardioprotective effects, which may be due to its ability to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Naproxen has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied. However, there are also some limitations to the use of Naproxen in lab experiments. For example, it has been shown to have some cytotoxic effects, which may limit its use in certain cell-based assays.
Orientations Futures
There are a number of future directions for research on Naproxen. One area of interest is the development of new formulations of Naproxen that may improve its bioavailability and reduce its side effects. In addition, there is interest in exploring the potential use of Naproxen in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, there is interest in exploring the potential use of Naproxen in combination with other drugs, such as opioids, to improve pain management.
Méthodes De Synthèse
The synthesis of Naproxen involves the condensation of 2-naphthol with chloroacetyl chloride to form 2-(1-naphthyl)acetyl chloride. This intermediate is then reacted with 1-(hydroxymethyl)propylamine to form N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond.
Applications De Recherche Scientifique
Naproxen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps. In addition, Naproxen has been shown to have antipyretic properties, making it an effective treatment for fever.
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-(1-hydroxybutan-2-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H19NO2/c1-2-14(11-18)17-16(19)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9,14,18H,2,10-11H2,1H3,(H,17,19) |
Clé InChI |
KWFVEIYJSOCPCC-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)CC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCC(CO)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
